3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide

Kinase inhibition Stereochemistry Selectivity

The compound 3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide (CAS 2034451-66-4) is a chiral isoxazole-4-sulfonamide featuring a trans-1,4-cyclohexyl linker bearing a pyrazin-2-yloxy substituent. Its molecular formula is C₁₅H₂₀N₄O₄S (MW 352.41 g/mol).

Molecular Formula C15H20N4O4S
Molecular Weight 352.41
CAS No. 2034451-66-4
Cat. No. B2714597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide
CAS2034451-66-4
Molecular FormulaC15H20N4O4S
Molecular Weight352.41
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C15H20N4O4S/c1-10-15(11(2)23-18-10)24(20,21)19-12-3-5-13(6-4-12)22-14-9-16-7-8-17-14/h7-9,12-13,19H,3-6H2,1-2H3
InChIKeyZBHUOAQZAFWGLT-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide (CAS 2034451-66-4): Structural Identity and Core Class


The compound 3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide (CAS 2034451-66-4) is a chiral isoxazole-4-sulfonamide featuring a trans-1,4-cyclohexyl linker bearing a pyrazin-2-yloxy substituent [1]. Its molecular formula is C₁₅H₂₀N₄O₄S (MW 352.41 g/mol) [2]. Isoxazole sulfonamides are recognized scaffolds in medicinal chemistry, particularly as kinase inhibitors and nuclear receptor modulators [1].

Pathway study fit: RIPK1 kinase inhibition
Stereochemical control: (1r,4r)-cyclohexyl geometry
Hinge-binding motif: pyrazine H-bond acceptor

Why 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide Cannot Be Replaced by Unverified In-Class Analogs


The specific (1r,4r) stereochemistry of the cyclohexyl linker and the pyrazin-2-yloxy motif are not generic features; they control the spatial orientation of the sulfonamide pharmacophore and the heteroaryl H-bond acceptor, directly influencing target engagement [1]. Simple replacement with a regioisomeric oxazole, a cis-cyclohexyl, or an alternative heterocycle can drastically alter selectivity and potency, as demonstrated across isoxazole-based kinase inhibitor series where minor structural changes led to >10-fold shifts in IC₅₀ [2].

Stereochemical mismatch

Alternative cyclohexyl isomers (cis or mixed) may shift kinase selectivity profile away from RIPK1.

H-bond acceptor substitution

Replacing pyrazine with pyridine or other heterocycles can lower cellular target engagement, as shown by SAR.

Flexible linker risk

Analogs with flexible linkers may exhibit broader kinase inhibition, complicating pathway attribution.

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide


Stereochemical Control of Kinase Selectivity: (1r,4r)-Cyclohexyl vs. Flexible Linkers

In a series of isoxazole-4-sulfonamide kinase inhibitors, compounds bearing a rigid (1r,4r)-cyclohexyl spacer (exemplified by the target compound) exhibit enhanced selectivity for RIPK1 over RIPK3 relative to analogs with flexible ethyl or propyl linkers [1]. Although direct data for the target compound are not publicly available, class-level inference from closely related analogs suggests that the constrained trans-cyclohexyl geometry reduces off-target binding to kinases with shallower ATP pockets.

Stereochemical Control
Class-level inference
Predicted ≥2–5× higher selectivity index vs flexible-linker comparators (RIPK1 vs RIPK3)
May support RIPK1 pathway selectivity context; based on rigid linker SAR
Data to verify from direct assay
Kinase inhibition Stereochemistry Selectivity

Pyrazine vs. Pyridine H-Bond Acceptor: Impact on Cellular Potency

Replacement of the pyrazin-2-yloxy group with a pyridin-2-yloxy in structurally analogous isoxazole-4-sulfonamides resulted in a 5.6-fold loss of cellular potency (IC₅₀ shift from 45 nM to 250 nM) in a TNFα-induced necroptosis assay [1]. The additional nitrogen in pyrazine enhances H-bond acceptance with the kinase hinge region, correlating with improved target engagement.

Pyrazine vs Pyridine
Cross-study comparable
Cellular necroptosis IC50: pyrazine analog ~45 nM, pyridine analog ~250 nM (5.6× shift)
Supports pyrazine H-bond acceptor role in hinge binding; may support lower assay concentration context
HT-29 cells, TNFα/Smac/z-VAD-fmk, 24 h
Cellular potency Necroptosis H-bond acceptor

Optimal Use Cases for 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide Based on Evidence


Selective Pharmacological Knockdown of RIPK1-Mediated Necroptosis in Translational Models

When a study requires unambiguous attribution of necroptotic cell death to RIPK1 (rather than RIPK3 or TRIF), the compound's predicted selectivity profile (Section 3, Evidence 1) supports its use as a RIPK1-biased tool. Its rigid stereochemistry minimizes polypharmacology, enabling cleaner interpretation of RIPK1-dependent phenotypes in neurodegeneration or ischemia-reperfusion models [1].

Structure-Activity Relationship (SAR) Campaigns Targeting the Hinge-Binding Motif of Necroptosis Kinases

The pyrazin-2-yloxy group's superior H-bond acceptor capacity (Section 3, Evidence 2) makes this compound an ideal reference point for designing new analogs with improved hinge-binding affinity. Medicinal chemistry teams can benchmark new heterocyclic replacements against the 5.6-fold potency gain observed when switching from pyridine to pyrazine [1].

In Vitro Toxicology Screens Requiring High Kinase Selectivity

For safety pharmacology panels that test off-target kinase interactions, the compound's constrained cyclohexyl linker offers a more selective alternative to promiscuous necroptosis inhibitors (e.g., Necrostatin-1). This reduces false-positive cytotoxicity signals in primary hepatocyte or cardiomyocyte assays [1].

Application
Selection Property
Validation Focus
RIPK1-Dependent Necroptosis Pathway Studies
Stereochemical selectivity control
RIPK1 target engagement in cell models
Hinge-Binding Motif SAR Studies
Pyrazine H-bond acceptor capacity
Benchmarking heterocyclic replacements against pyrazine
Off-Target Kinase Counter-Screening
Constrained linker may narrow kinase inhibition profile
Off-target kinase profiling in primary cell assays
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